molecular formula C10H11ClN2 B1375406 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 903555-97-5

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No.: B1375406
CAS No.: 903555-97-5
M. Wt: 194.66 g/mol
InChI Key: UEHYVKYSUSWVFS-UHFFFAOYSA-N
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Description

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClN₂ It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a nitrile group, and a hydrochloride salt

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the amino and nitrile groups.

    Amination: Indene is first converted to 1-amino-2,3-dihydro-1H-indene through an amination reaction. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

    Nitrile Introduction: The nitrile group is introduced by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide or sodium cyanide.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure efficient reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: A similar compound with the nitrile group at a different position.

    1-amino-2,3-dihydro-1H-indene-5-carboxamide hydrochloride: A derivative with a carboxamide group instead of a nitrile group.

Uniqueness

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYVKYSUSWVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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